molecular formula C10H10Cl2OS B14054220 1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one

1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14054220
M. Wt: 249.16 g/mol
InChI Key: FYOBWVVGBVWSLL-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features a chlorinated phenyl ring with a mercapto group and a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and mercapto groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups on the phenyl ring, which imparts distinct reactivity and potential applications compared to its analogs. The mercapto group, in particular, offers opportunities for forming strong covalent bonds with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-[5-(chloromethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-4-7(5-11)2-3-9(8)14/h2-4,10,14H,5H2,1H3

InChI Key

FYOBWVVGBVWSLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CCl)S)Cl

Origin of Product

United States

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